2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl and pyridinyl groups. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents and conditions used in these reactions include organic solvents, acids, and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of new drugs for treating infections and other diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-methoxyphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct properties and potential uses.
Properties
Molecular Formula |
C17H14ClN5OS3 |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H14ClN5OS3/c18-14-6-2-1-5-13(14)10-25-16-22-23-17(27-16)26-11-15(24)21-20-9-12-4-3-7-19-8-12/h1-9H,10-11H2,(H,21,24)/b20-9- |
InChI Key |
CBKWENUEJFYORO-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CN=CC=C3)Cl |
Origin of Product |
United States |
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